molecular formula C7H8N2O2 B1581583 2-Hydrazinobenzoic acid CAS No. 5326-27-2

2-Hydrazinobenzoic acid

Cat. No. B1581583
CAS RN: 5326-27-2
M. Wt: 152.15 g/mol
InChI Key: KFGVDCBVGNMCJC-UHFFFAOYSA-N
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Description

2-Hydrazinobenzoic acid is a chemical compound with the linear formula H2NNHC6H4CO2H . It is a white to light yellow crystalline powder . This compound finds widespread application in diverse scientific research endeavors and laboratory experiments . In the realm of organic synthesis, it functions as a reagent and catalyzes various reactions .


Molecular Structure Analysis

The molecular formula of 2-Hydrazinobenzoic acid is C7H8N2O2 . Its molecular weight is approximately 188.61 g/mol . The structure includes a benzene ring with a carboxyl group (CO2H) and a hydrazine group (H2N-NH2) attached .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydrazinobenzoic acid are not detailed in the available resources, it’s known that acid-base reactions are some of the most important processes in chemical and biological systems . Given its structure, 2-Hydrazinobenzoic acid could potentially participate in such reactions.


Physical And Chemical Properties Analysis

2-Hydrazinobenzoic acid is a white to light yellow crystalline powder . It has a melting point of approximately 185°C . The compound is soluble in water .

Scientific Research Applications

Unusual Substitution in Hydrazinobenzoic Acid upon Complexation

A study by Alabada et al. (2021) revealed that in the presence of copper(II) chloride, 2-hydrazinobenzoic acid transforms into 2-chlorobenzoic acid and coordinates with copper(II) cations to form a binuclear structure. This study highlights its role in complexation reactions, particularly with transition metals (Alabada et al., 2021).

Physical Studies of Hydrazinobenzoic Acid Complexes

Wahed et al. (2009) conducted a study on the stability constants of complexes formed by 2-hydrazinobenzoic acid with various metals like Ni, Cu, Zn, Cd, and Hg. The research showed that the complexation process is spontaneous and endothermic, indicating potential applications in fields requiring controlled metal interactions (Wahed et al., 2009).

Carboxylation of Tissue Sections

Shackleford (1962) used p-hydrazinobenzoic acid for histochemical studies. The research explored carboxylation of tissues, which is crucial for understanding tissue composition and pathology (Shackleford, 1962).

Synthesis and Structure of Hydrazinobenzoic Acid Derivatives

Morales-Toyo et al. (2020) synthesized and characterized 4-hydrazinobenzoic acid hydrochloride, revealing insights into its non-covalent interactions and crystal structure. This study contributes to the field of crystallography and molecular design (Morales-Toyo et al., 2020).

DNA Damage and Carcinogenic Properties

A study by Oikawa et al. (2006) investigated the DNA damage induced by 4-hydrazinobenzoic acid, an ingredient in Agaricus bisporus mushrooms. The research provided insights into the molecular mechanisms of its carcinogenic properties (Oikawa et al., 2006).

Technetium Binding in HYNIC-Conjugated Peptides

King et al. (2007) explored how HYNIC-conjugated peptides, which include hydrazinobenzoic acid, bind technetium. This research is significant in nuclear medicine, particularly in radiopharmaceuticals (King et al., 2007).

Antioxidant Activity of Hydrazinobenzoic Acid Derivatives

Abuelizz et al. (2021) investigated the antioxidant properties of hydrazinobenzoic acid derivatives, providing a basis for their potential therapeutic applications (Abuelizz et al., 2021).

Genotoxic Impurity in Pharmaceuticals

Tiwari et al. (2013) developed a method for the sensitive determination of 4-hydrazinobenzoic acid, a potential genotoxic impurity, in pharmaceutical formulations. This research is vital for ensuring drug safety and quality (Tiwari et al., 2013).

Development of Anticancer Agents

A study by Abuelizz et al. (2020) on the development of anticancer agents using 4-hydrazinobenzoic acid derivatives showed promising inhibitory effects against cancer cells. This research opens avenues for new anticancer therapies (Abuelizz et al., 2020).

Safety And Hazards

2-Hydrazinobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

In the presence of copper(II) chloride, 2-Hydrazinobenzoic acid is transformed into 2-chlorobenzoic acid . This transformation upon complexation opens up new avenues for research and potential applications . Furthermore, metal complexes with hydroxyl and hydrazine derivatives of aromatic carboxylic acids have assumed importance in fine organic synthesis and are considered as potential electronic, magnetic, optical, adsorption, and catalytic materials .

properties

IUPAC Name

2-hydrazinylbenzoic acid
Source PubChem
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InChI

InChI=1S/C7H8N2O2/c8-9-6-4-2-1-3-5(6)7(10)11/h1-4,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGVDCBVGNMCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201377
Record name 2-Hydrazinobenzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
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Product Name

2-Hydrazinobenzoic acid

CAS RN

5326-27-2
Record name 2-Hydrazinobenzoic acid
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Record name 2-Hydrazinobenzoic acid
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Record name o-Hydrazinobenzoic acid
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Record name 2-Hydrazinobenzoic acid
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Record name 2-hydrazinobenzoic acid
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Record name 2-HYDRAZINOBENZOIC ACID
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Synthesis routes and methods

Procedure details

A solution of sodium acetate (21.7 g, 0.265 mol) in water (80 mL) is added to a solution of 2-hydrazinobenzoic acid hydrochloride (Aldrich, 50 g, 0.265 mol) in water (1500 mL), resulting in the formation of a thick precipitate. This mixture is refrigerated for three hours, filtered, washed with water (2×50 mL) and ethanol (1×100 mL) and dried under vacuum to give the free acid in 75% yield.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
HA Abuelizz, HM Awad, M Marzouk, FA Nasr… - Bioorganic …, 2020 - Elsevier
… For instance, 2-hydrazinobenzoic acid reacted with N-cyanoimido(dithio)carbonates to afford 2-alkoxy(thioalkyl)-[1,2,4]triazolo[1,5-a]quinazolines. Some of the 1,2,4-…
Number of citations: 7 www.sciencedirect.com
R Alabada, OV Avramenko, SB Strashnova… - Crystallography …, 2021 - Springer
… In this work we describe the transformation of 2-hydrazinobenzoic acid (HL) into chlorobenzoic acid (HL 1 ) at room temperature upon complexation. The complexation of a series of 3d …
Number of citations: 4 link.springer.com
MG Abd, S Abd, M El - 材料科学技术: 英文版, 2005 - cqvip.com
… 摘要 :The stability constants of complexes of 2-hydrazinobenzoic acid and 4-hydrazinobenzoic acid with Ni (Ⅱ), Cu (Ⅱ),Zn (Ⅱ), Cd (Ⅱ), and Hg (Ⅱ) were determined potentiometrically …
Number of citations: 2 www.cqvip.com
R Al‐Salahi, D Geffken - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
… 10 mmol of 2-hydrazinobenzoic acid 2 was added portion wise to a stirred solution of 1 (10 mmol) in EtOH (20 mL) at 0C. Afterwards, triethylamine (30 mmol) was added drop-wise over …
Number of citations: 19 onlinelibrary.wiley.com
LH Wang - Scientific Study & Research. Chemistry & Chemical …, 2014 - pubs.ub.ro
… A novel 1D chained Na(I) coordination polymer materials has been obtained by reaction of 2-hydrazinobenzoic acid with 2-formylbenzenesulfonic acid sodium salt in CH3CH2OH/H2O. …
Number of citations: 1 pubs.ub.ro
L Spáčilová, J Hlaváč, P Hradil… - Journal of …, 2006 - Wiley Online Library
… use 2hydrazinobenzoic acid phenacylester, in which the amino group is substituted by a second amino group, for the cyclization. For preparation of the starting 2hydrazinobenzoic acid …
Number of citations: 6 onlinelibrary.wiley.com
LV Kuslina, IV Mashevskaya, PA Slepukhin… - Russian Journal of …, 2012 - Springer
… of 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione (Ia) with phenylhydrazine and of 3-benzoyl-1H-benzo[b]pyrrolo[1,2-d][1,4]oxazine1,2,4-trione (Ib) with 2-hydrazinobenzoic acid (…
Number of citations: 5 link.springer.com
S Taliani, I Pugliesi, E Barresi, S Salerno, C Marchand… - academia.edu
… The commercially available 2hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate were reacted in water at 20 C for two hours to yield the hydrazone 35, that was then …
Number of citations: 0 www.academia.edu
S Mukherjee, S Betal, AP Chattopadhyay - Journal of Photochemistry and …, 2020 - Elsevier
… A new simple, small molecule hydrazone was synthesized from 1:1 condensation reaction of anthrone and 2-hydrazinobenzoic acid. It was characterized by absorption, emission …
Number of citations: 10 www.sciencedirect.com
S Mukherjee, S Betal - Journal of Luminescence, 2018 - Elsevier
… A new simple, small molecule hydrazone was synthesized from1:1 condensation reaction of pyrene-1-aldehyde and 2-hydrazinobenzoic acid and was characterized by absorption, …
Number of citations: 13 www.sciencedirect.com

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